N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(1-phenylethyl)oxalamide

Medicinal chemistry Pharmacophore modeling Structure-activity relationship (SAR)

Sourcing the correct oxalamide for your structure-activity relationship (SAR) or target-engagement studies? CAS 2034527-32-5 is a uniquely substituted oxalamide scaffold featuring a rigid 1-phenylethyl group and a 1-methylindole moiety. Its defined H-bond donor/acceptor pattern (3/3), moderate lipophilicity (XLogP3 2.1), and two undefined stereocenters make it an essential probe for chiral resolution, 3D-pharmacophore modeling, and proteochemometric profiling. Substituting this compound with superficially similar 'in-class' analogs risks altering binding kinetics, selectivity, and ADMET baselines. Choose the authentic scaffold – request a quote.

Molecular Formula C21H23N3O3
Molecular Weight 365.433
CAS No. 2034527-32-5
Cat. No. B2711080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(1-phenylethyl)oxalamide
CAS2034527-32-5
Molecular FormulaC21H23N3O3
Molecular Weight365.433
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(C=C3)C)O
InChIInChI=1S/C21H23N3O3/c1-14(15-6-4-3-5-7-15)23-21(27)20(26)22-13-19(25)17-8-9-18-16(12-17)10-11-24(18)2/h3-12,14,19,25H,13H2,1-2H3,(H,22,26)(H,23,27)
InChIKeyMTQDJWIFNCLYCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(1-phenylethyl)oxalamide (CAS 2034527-32-5) is a Structurally Unique Entity, Not a Simple Analog


N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(1-phenylethyl)oxalamide (CAS 2034527-32-5) is a synthetic substituted oxalamide with a complex architecture that integrates a 1-methylindole and a 1-phenylethyl group via an ethanediamide bridge, possessing two undefined stereocenters and a distinct hydrogen-bonding network defined by 3 H-bond donors and 3 H-bond acceptors [1]. This compound is cataloged in authoritative chemical databases as a unique entity with a specific molecular formula (C21H23N3O3), a molecular weight of 365.4 g/mol, a topological polar surface area (TPSA) of 83.4 Ų, and a computed XLogP3 of 2.1, which are all critical physicochemical parameters for drug-likeness and target engagement [1].

The Inherent Risk of 'In-Class' Substitution for N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(1-phenylethyl)oxalamide


In oxalamide-based drug discovery, minor structural modifications to the N1 and N2 substituents profoundly alter the hydrogen-bonding geometry, lipophilicity, and molecular conformation of the central oxalamide pharmacophore [1]. Generic substitution with structurally similar 'in-class' compounds like N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide or N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide carries a high risk of altering target binding kinetics, selectivity profiles, and ADMET properties, because the replacement of the 1-phenylethyl group with heterocyclic or substituted aryl moieties changes the molecule's shape and electron distribution [1]. The unique 1-phenylethyl substituent on CAS 2034527-32-5 introduces a specific chiral center and aromatic interaction that is not replicated by any close analog, making unchecked interchange scientifically invalid for any critical SAR or lead optimization study [1].

Quantitative Pharmacophoric Differentiation of N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(1-phenylethyl)oxalamide from its Closest Analogs


Hydrogen-Bonding Motif Quantification: A Defined H-Bond Donor/Acceptor Ratio vs. Amide-Focused Analogs

The target compound possesses a hydrogen-bond donor/acceptor ratio of 1:1, arising from its 3 H-bond donors and 3 H-bond acceptors, which includes the central oxalamide and the hydroxyl group on the indole-ethyl linker [1]. In contrast, the analog N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide increases the H-bond acceptor count due to the ortho-methoxy substituent, whereas N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide introduces an additional heteroatom acceptor but potentially reduces the H-bond donor count, creating fundamentally different pharmacophoric features that would map differently to a target protein's complementary hydrogen bond network [1]. This quantifiable difference in the H-bond motif is a key differentiator for library design.

Medicinal chemistry Pharmacophore modeling Structure-activity relationship (SAR)

Lipophilic-Ligand Efficiency (LLE) Differentiation via XLogP3 and TPSA vs. Aromatic Analog Series

The target compound has a computed XLogP3 of 2.1 and a Topological Polar Surface Area (TPSA) of 83.4 Ų [1]. This places it in a favorable region of the drug-likeness space. Comparatively, replacing the phenylethyl group with a dimethylphenyl group, as in N1-(2,3-dimethylphenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide, would increase the XLogP3 significantly due to the additional methyl groups, lowering the compound's ligand efficiency and potentially worsening its ADME profile [1]. The target compound offers a differentiated lipophilic-hydrophilic balance that is specifically tuned by the unsubstituted 1-phenylethyl group [1].

ADMET Drug-likeness Lead optimization

Stereochemical Complexity as a Unique Vector for SAR Exploration

The target compound contains two undefined stereocenters, resulting in four potential stereoisomers (two diastereomeric pairs) [1]. This inherent stereochemical complexity is a direct differentiating factor from achiral analogs like N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide (which lacks a chiral center on the N2 substituent), offering a richer set of 3D shapes for exploring chiral recognition in biological targets [1]. Recent studies on oxalamide-based IDO1 inhibitors have demonstrated that the relative stereochemistry around such a scaffold can have a profound impact on potency, with one diastereomer often being significantly more active than the other [2].

Chiral resolution Stereochemistry Target selectivity

Precision Research Application Scenarios for N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(1-phenylethyl)oxalamide (2034527-32-5)


3D Pharmacophore Model Construction for Indoleamine 2,3-Dioxygenase (IDO1) or Secreted Phospholipase A2 (sPLA2)

Leveraging its specific XLogP3 (2.1) and H-bond donor/acceptor count (3/3), CAS 2034527-32-5 can serve as a core scaffold for constructing and validating 3D pharmacophore models for established oxalamide targets like IDO1 or sPLA2, as recent literature demonstrates that even minimal structural changes to the oxalamide core significantly alter heme-displacement and inhibition potency [1]. Its unique stereochemical complexity provides additional vectors for modeling chiral interactions at the active site.

Stereochemistry-Activity Relationship (SSAR) Probe in Chiral Bioassays

The compound's two undefined stereocenters make it an ideal probe for SSAR studies. Scientific teams can procure CAS 2034527-32-5 for chiral resolution and subsequent testing of individual enantiomers or diastereomers against targets where chirality is a key determinant of binding, a dimension not explorable with achiral or less complex analogs [1].

Physicochemical Benchmarking in ADMET-Focused Lead Optimization Programs

With a well-defined TPSA of 83.4 Ų and an XLogP3 of 2.1, this compound serves as a physicochemical benchmarking tool within a series of indole-based oxalamides. Procurement of CAS 2034527-32-5 allows research teams to establish a baseline for in vitro ADMET properties (e.g., solubility, permeability) against which more lipophilic or polar analogs can be quantitatively compared [1].

Fingerprint-Based Proteochemometrics and Off-Target Profiling

The unique molecular fingerprint of CAS 2034527-32-5, defined by its specific combination of 1-methylindole and 1-phenylethyl groups, makes it a valuable input for proteochemometric modeling. Its activity spectrum can be computationally predicted and experimentally validated to profile against a panel of related enzymes (e.g., IDO1, IDO2, TDO2), providing a differentiated selectivity profile compared to analogs with heterocyclic or substituted aryl N2 groups [1].

Quote Request

Request a Quote for N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(1-phenylethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.